REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH:2]=O.[Na+].C([O-])(=O)C.[NH4+:11].[C:12]1([C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[OH:15])[OH:13]>O>[OH:13][C:12]1[CH:19]=[C:18]([NH:11][CH2:2][C:1]([OH:5])=[O:4])[CH:17]=[CH:16][C:14]=1[OH:15] |f:0.1,2.3|
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Name
|
|
Quantity
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36.9 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
OC=1C=C(C=CC1O)NCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |